![molecular formula C14H17NO4S2 B1439329 5,6,7,7a-四氢噻吩并[3,2-c]吡啶-2(4H)-酮 4-甲苯磺酸酯 CAS No. 952340-39-5](/img/structure/B1439329.png)

5,6,7,7a-四氢噻吩并[3,2-c]吡啶-2(4H)-酮 4-甲苯磺酸酯

描述

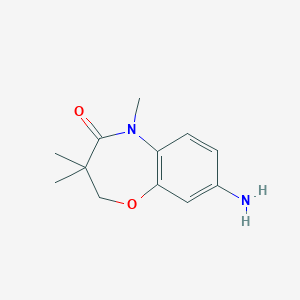

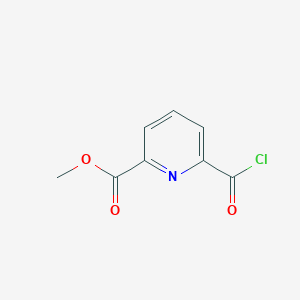

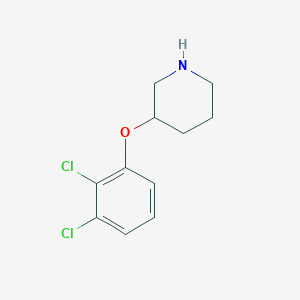

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate is a chemical compound . It is also known as the main ring of Prasugrel .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a tetrahydrothieno pyridinone ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis

This compound is a solid at 20°C and should be stored under inert gas at a temperature below 0°C. It is hygroscopic and heat sensitive. Its molecular formula is C7H9NOS·HCl, and its molecular weight is 191.67 .科学研究应用

合成方法学的发展

类似化合物(如 (S)-氯吡格雷)的合成突出了开发简便合成方法以满足制药需求的重要性。Saeed 等人 (2017) 的综述讨论了各种合成方法的利弊,用于合成噻吩并吡啶类抗血栓和抗血小板药物 (S)-氯吡格雷。这篇综述对于科学界在为类似化合物选择最佳合成方法和创造新的合成思路方面具有指导意义 (Saeed 等人,2017)。

热电性能的增强

朱等人 (2017) 对聚(3,4-乙撑二氧噻吩):聚(苯乙烯磺酸) (PEDOT:PSS) 的研究总结了增强其热电性能的方法。这篇综述可以作为进一步研究改进相关有机材料性能的基础,表明四氢噻吩化合物在热电材料中的潜在应用 (朱等人,2017)。

催化应用和合成途径

Parmar 等人 (2023) 详细介绍了使用杂化催化剂合成 5H-吡喃并[2,3-d]嘧啶支架,强调了这些支架在医药和制药行业中的广泛适用性。这篇综述可能暗示了四氢噻吩化合物在通过催化应用创造先导分子中的相关性 (Parmar 等人,2023)。

环境和生物学研究

Huntley 等人 (1994) 对多氯联苯并噻吩 (PCDT) 的研究评估了 PCDT 在环境中的来源和影响,表明了四氢噻吩化合物对环境影响和生物相互作用的潜在研究领域 (Huntley 等人,1994)。

安全和危害

作用机制

Target of Action

It’s known that similar compounds are often used as intermediates in the synthesis of anti-thrombotic drugs .

Mode of Action

It’s known that similar compounds have been found to inhibit the aggregation of platelets induced by various agents .

Biochemical Pathways

It’s known that similar compounds can affect the pathways related to platelet aggregation .

Result of Action

生化分析

Biochemical Properties

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate plays a crucial role in biochemical reactions, particularly in the inhibition of platelet aggregation. It interacts with enzymes such as adenosine diphosphate (ADP) receptors on platelets, inhibiting their activation and aggregation . This interaction is essential in preventing thrombus formation, making it a valuable compound in antithrombotic therapy.

Cellular Effects

The effects of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate on various cell types include the inhibition of platelet aggregation, which is critical in preventing blood clots. This compound influences cell signaling pathways by blocking ADP receptors on platelets, thereby inhibiting the downstream signaling cascade that leads to platelet activation . Additionally, it affects gene expression related to platelet function and cellular metabolism, contributing to its antithrombotic properties.

Molecular Mechanism

At the molecular level, 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate exerts its effects by binding to ADP receptors on platelets, preventing ADP from activating these receptors . This inhibition blocks the activation of the GPIIb/IIIa complex, which is necessary for platelet aggregation. The compound also influences gene expression by modulating transcription factors involved in platelet function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that its antithrombotic effects persist, although the compound may degrade partially, reducing its efficacy.

Dosage Effects in Animal Models

In animal models, the effects of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate vary with dosage. At therapeutic doses, it effectively inhibits platelet aggregation without significant adverse effects . At higher doses, toxic effects such as bleeding and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate is involved in metabolic pathways related to its biotransformation in the liver. It is metabolized by cytochrome P450 enzymes, which convert it into active metabolites that exert antithrombotic effects . These metabolic pathways are crucial for its pharmacological activity and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate within cells and tissues involve its interaction with plasma proteins and cellular transporters . The compound is distributed primarily in the bloodstream, where it binds to plasma proteins and is transported to target sites, such as platelets, to exert its effects.

Subcellular Localization

Subcellular localization of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate is primarily within the cytoplasm of platelets . It does not require specific targeting signals or post-translational modifications for its activity. Instead, it exerts its effects by directly interacting with ADP receptors on the platelet membrane.

属性

IUPAC Name |

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.C7H8O3S/c9-7-3-5-4-8-2-1-6(5)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h3,6,8H,1-2,4H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNGDMMHUSPFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=CC(=O)SC21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668256 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952340-39-5 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439246.png)

![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1439249.png)

![4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride](/img/structure/B1439252.png)

![4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1439267.png)

![N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439268.png)